what is Adenosine phosphonobutyric, 2'(3'), 5'-diposphate
what is Adenosine phosphonobutyric, 2'(3'), 5'-diposphate
An In-Depth Technical Guide to 2-Aminoethoxydiphenyl Borate (2-APB): A Multifaceted Modulator of Intracellular Calcium Signaling
A Note on Nomenclature: This guide focuses on the widely researched compound 2-Aminoethoxydiphenyl borate, commonly abbreviated as 2-APB. The initial query for "Adenosine phosphonobutyric, 2'(3'), 5'-diphosphate" refers to a distinct molecule, a potent inhibitor of adenylosuccinate lyase (ASL)[1][2][3]. Due to the extensive research and broader application of 2-APB in studying calcium signaling, this guide will provide a comprehensive overview of its properties and uses.
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical compound that has become an invaluable tool for researchers investigating intracellular calcium (Ca²⁺) signaling pathways.[4][5] Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), subsequent research has revealed its complex pharmacology, with multifaceted and often dose-dependent effects on a variety of ion channels and pumps.[4][6][7][8] This guide provides an in-depth exploration of the mechanisms of action of 2-APB, its diverse molecular targets, and practical guidance for its application in experimental settings, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-APB is crucial for its effective use in experimental protocols.
| Property | Value |
| Chemical Formula | C₁₄H₁₆BNO[4] |
| Molar Mass | 225.10 g·mol⁻¹[4] |
| Appearance | White solid[4] |
| Melting Point | 192 to 194 °C[4] |
| Solubility | Soluble in DMSO (up to 100 mM with gentle warming) and other organic solvents; sparingly soluble in aqueous solutions.[7] |
| CAS Number | 524-95-8[7] |
It is important to note that 2-APB can hydrolyze in aqueous physiological buffers, which may impact its stability and activity over the course of an experiment.[9][10] Freshly prepared solutions are recommended for optimal and reproducible results.[11]
Mechanism of Action and Molecular Targets
The pharmacological effects of 2-APB are diverse and concentration-dependent, stemming from its interaction with multiple intracellular and plasma membrane proteins involved in Ca²⁺ homeostasis.
Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)
2-APB was first characterized as a membrane-permeable antagonist of IP₃Rs, inhibiting IP₃-induced Ca²⁺ release from the endoplasmic reticulum (ER).[7][8] The reported IC₅₀ for IP₃R inhibition is approximately 42 μM.[7][8] However, its utility as a specific IP₃R inhibitor is debated, as it can be an inconsistent inhibitor of IP₃-induced Ca²⁺ release in intact cells.[12][13]
Store-Operated Calcium Entry (SOCE)
One of the most well-documented effects of 2-APB is its biphasic modulation of store-operated calcium entry (SOCE), a critical Ca²⁺ influx pathway activated by the depletion of ER Ca²⁺ stores.[14]
-
Potentiation: At low concentrations (typically < 10 μM), 2-APB can potentiate SOCE.[7][8]
-
Inhibition: At higher concentrations (generally > 30 μM), 2-APB inhibits SOCE.[7][8][14]
This dual activity is thought to arise from its complex interactions with the key components of SOCE: the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai.[14] 2-APB has been shown to block the formation of STIM1 puncta, a crucial step in the activation of Orai channels.[14]
Transient Receptor Potential (TRP) Channels
2-APB is a broad-spectrum modulator of various members of the Transient Receptor Potential (TRP) channel family, exhibiting both activating and inhibitory effects.[4][7][8]
-
Inhibition: 2-APB has been shown to block several TRP channels, including TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, and TRPM8.[7][8][15]
-
Activation: Conversely, at higher concentrations, it can activate TRPV1, TRPV2, and TRPV3 channels.[4][7][8]
The interaction of 2-APB with TRP channels can be complex, sometimes involving direct binding to the channel protein from the extracellular side.[15]
Other Molecular Targets
Beyond IP₃Rs, SOCE, and TRP channels, 2-APB has been reported to affect other key players in calcium signaling and cellular function:
-
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca²⁺ back into the ER, with a reported IC₅₀ of 91 μM.[8][15]
-
Gap Junctions: It can also block certain subtypes of gap junction channels formed by connexins.[4][15]
-
Potassium (K⁺) Channels: 2-APB has been shown to inhibit some voltage-gated and Ca²⁺-activated potassium channels.[16][17]
Experimental Protocols and Methodologies
The multifaceted nature of 2-APB necessitates careful experimental design and data interpretation. Below are representative protocols for studying its effects on intracellular Ca²⁺ signaling.
Protocol 1: Calcium Imaging to Assess SOCE Modulation
This protocol outlines a typical fluorescence-based calcium imaging experiment to observe the biphasic effect of 2-APB on SOCE.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)[18][19]
-
Thapsigargin (a SERCA inhibitor to induce store depletion)
-
2-APB stock solution (in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺
Procedure:
-
Cell Loading: Incubate cells with the Ca²⁺ indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with Ca²⁺-containing saline and record baseline fluorescence for 2-5 minutes.
-
Store Depletion: Switch to a Ca²⁺-free saline solution containing thapsigargin (e.g., 1-2 μM) to deplete ER Ca²⁺ stores. Monitor the transient increase in cytosolic Ca²⁺ due to leakage from the ER.
-
Induction of SOCE: Reintroduce Ca²⁺-containing saline to initiate SOCE and record the sustained increase in fluorescence.
-
Application of 2-APB:
-
Low Concentration (Potentiation): Add a low concentration of 2-APB (e.g., 1-5 μM) and observe any enhancement of the SOCE signal.
-
High Concentration (Inhibition): In a separate experiment or subsequently, apply a high concentration of 2-APB (e.g., 50-100 μM) and observe the inhibition of the SOCE signal.
-
-
Data Analysis: Quantify the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emission at two excitation wavelengths.
Protocol 2: Patch-Clamp Electrophysiology to Measure TRP Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to investigate the modulatory effects of 2-APB on a specific TRP channel.
Materials:
-
Cells expressing the TRP channel of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) and extracellular (bath) solutions appropriate for recording the desired ionic currents
-
2-APB stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate cells at a suitable density for patch-clamping.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Establish Whole-Cell Configuration: Form a gigaohm seal with a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Current Recording: Record baseline currents in response to a suitable voltage protocol (e.g., voltage ramps or steps).
-
Application of 2-APB: Perfuse the cell with the extracellular solution containing the desired concentration of 2-APB.
-
Record Modulated Currents: Record the changes in current amplitude and kinetics in the presence of 2-APB.
-
Washout: Perfuse with the control extracellular solution to observe the reversibility of the effect.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, current density, and other electrophysiological parameters.
Visualizing the Complexity of 2-APB's Actions
The following diagrams illustrate the primary mechanisms of action of 2-APB.
Caption: Overview of the multiple molecular targets of 2-APB.
Caption: Experimental workflow for assessing SOCE modulation by 2-APB.
Applications in Research and Drug Development
The complex pharmacology of 2-APB, while necessitating careful experimental controls, makes it a versatile tool in various research areas:
-
Dissecting Calcium Signaling Pathways: By modulating specific components of the Ca²⁺ signaling machinery, 2-APB helps to elucidate their roles in cellular processes such as proliferation, apoptosis, gene expression, and neurotransmission.[6][16][20]
-
Neuroscience: 2-APB has been used to study synaptic plasticity, neuronal excitability, and the role of Ca²⁺ dysregulation in neurodegenerative diseases like Alzheimer's disease.[16][20]
-
Cardiovascular Research: It has been investigated for its effects on heart rate, action potential duration, and its potential role in arrhythmias.[21][22]
-
Inflammation and Immunology: 2-APB has been shown to modulate inflammatory responses in immune cells.[5][23]
-
Cancer Biology: Its ability to inhibit TRPV6, a channel often overexpressed in certain cancers, makes it and its analogs potential leads for anticancer drug development.[10]
Conclusion and Future Perspectives
2-Aminoethoxydiphenyl borate is a powerful and widely used pharmacological agent for probing the intricacies of intracellular Ca²⁺ signaling. Its ability to modulate a wide array of targets, including IP₃Rs, SOCE components, and TRP channels, provides researchers with a versatile tool to dissect complex cellular processes. However, its lack of specificity demands rigorous experimental design, including the use of appropriate controls and complementary approaches such as genetic knockdown or knockout to validate findings. The continued development of more specific analogs of 2-APB will undoubtedly refine our understanding of Ca²⁺ signaling and may lead to novel therapeutic strategies for a range of diseases.
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The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC - PubMed Central. (URL: [Link])
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Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed. (URL: [Link])
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Effect of 2-APB on LTP induced by two successive short tetani.... - ResearchGate. (URL: [Link])
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2-Aminoethoxydiphenyl borate prolongs atrial and shortens ventricular action potential duration through modulation of ion channels in the sarcolemma | Cardiovascular Research | Oxford Academic. (URL: [Link])
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The Ca(2+) channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PubMed. (URL: [Link])
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2-Aminoethoxydiphenyl borate (2-APB) reduces respiratory burst, MMP-9 release and CD11b expression, and increases l-selectin shedding in bovine neutrophils - PubMed. (URL: [Link])
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